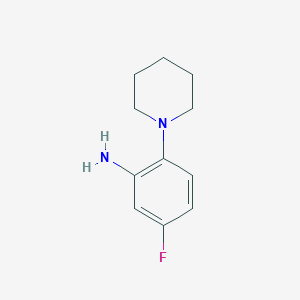

5-Fluoro-2-piperidin-1-yl-phenylamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-piperidin-1-yl-phenylamine typically involves the reaction of 1-(4-fluoro-2-nitrophenyl)piperidine with suitable reducing agents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-piperidin-1-yl-phenylamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while substitution reactions result in the replacement of the fluorine atom with the nucleophile .

Aplicaciones Científicas De Investigación

5-Fluoro-2-piperidin-1-yl-phenylamine is widely used in scientific research, particularly in the following areas:

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety is known to interact with various biological pathways, influencing processes like signal transduction and metabolic regulation . The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-4-piperidin-1-yl-phenylamine

- 3-Fluoro-2-piperidin-1-yl-phenylamine

- 4-Fluoro-2-piperidin-1-yl-phenylamine

Uniqueness

5-Fluoro-2-piperidin-1-yl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its reactivity and binding affinity compared to other similar compounds .

Actividad Biológica

5-Fluoro-2-piperidin-1-yl-phenylamine is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a piperidine ring attached to a phenylamine moiety, with a fluorine substituent enhancing its pharmacological properties.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The piperidine moiety facilitates these interactions, influencing processes such as:

- Signal Transduction : It may modulate pathways related to cell growth and apoptosis.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Therapeutic Potential

Recent studies have highlighted the potential of this compound in various therapeutic applications:

-

Cancer Therapy :

- Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, it has shown improved efficacy compared to standard chemotherapeutics in inducing apoptosis in specific tumor models .

- A study demonstrated that compounds with similar structures can inhibit CDK9, leading to reduced proliferation in cancer cells .

- Neuropharmacology :

-

Anti-inflammatory and Analgesic Effects :

- Preliminary data suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds have revealed that:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 2-Fluoro-4-piperidin-1-yl-phenylamine | Different fluorine position | Moderate CDK inhibition |

| 3-Fluoro-2-piperidin-1-yl-phenylamine | Alternative substitution | Reduced cytotoxicity |

| 4-Fluoro-2-piperidin-1-yl-phenylamine | Varying fluorine placement | Enhanced receptor affinity |

These variations underscore the importance of the fluorine atom's position and the piperidine ring's influence on biological interactions.

Study on Anticancer Activity

A significant study investigated the anticancer properties of this compound analogs against FaDu hypopharyngeal tumor cells. The results indicated that these compounds demonstrated superior cytotoxicity compared to conventional agents like bleomycin, suggesting their potential as novel anticancer agents .

Neuropharmacological Assessment

In another study focusing on receptor binding affinities, this compound was evaluated for its effects on serotonin receptors. The findings indicated a favorable profile for neuroleptic activity with reduced extrapyramidal side effects compared to traditional antipsychotics .

Propiedades

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBEAVDBGCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.